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molecular formula C8H6Br2O2 B8702352 2-(Dibromomethyl)benzoic acid CAS No. 62551-42-2

2-(Dibromomethyl)benzoic acid

Cat. No. B8702352
M. Wt: 293.94 g/mol
InChI Key: TYYAMZMDZWXHHA-UHFFFAOYSA-N
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Patent
US04096143

Procedure details

α,α-dibromo-o-toluic acid (29.4 g), benzylhydrazine dihydrochloride (19.5 g) and triethylamine (60 g) were allowed to react as in Example 4. There was obtained 12.1 g (yield: 51%) of 2-benzyl-1-phthalazinone having a melting point of 104°-105° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[C:4]([C:9]([OH:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1.Cl.Cl.[CH2:15]([NH:22][NH2:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(N(CC)CC)C>[CH2:15]([N:22]1[N:23]=[CH:2][C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:9]1=[O:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
BrC(C=1C(=CC=CC1)C(=O)O)Br
Name
benzylhydrazine dihydrochloride
Quantity
19.5 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
Quantity
60 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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